molecular formula C12H13N5O3 B4413194 methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate

methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate

Cat. No. B4413194
M. Wt: 275.26 g/mol
InChI Key: OGJPXYKJYYNNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate, also known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTB is a tetrazole-containing derivative of benzoic acid, which exhibits unique properties that make it an attractive candidate for different applications.

Mechanism of Action

Methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate exerts its biological activity through various mechanisms of action. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting the activity of key enzymes. Additionally, this compound has been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines and inhibit the activity of key enzymes involved in inflammation. Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate is its ease of synthesis, which makes it readily available for use in various laboratory experiments. Additionally, this compound exhibits a broad range of biological activities, making it a versatile compound for different applications. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and monitoring during laboratory experiments.

Future Directions

There are several future directions for research on methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate. One potential area of research is the development of new compounds based on this compound that exhibit enhanced biological activities. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.

Scientific Research Applications

Methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is its use as a building block for the synthesis of new compounds with potential biological activities. This compound has been used to synthesize a range of compounds that exhibit antibacterial, antifungal, and anticancer activities.

properties

IUPAC Name

methyl 4-[3-(tetrazol-1-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-20-12(19)9-2-4-10(5-3-9)14-11(18)6-7-17-8-13-15-16-17/h2-5,8H,6-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPXYKJYYNNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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